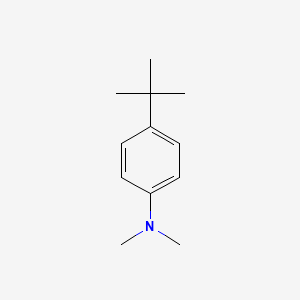

4-tert-Butyl-N,N-dimethylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDILFZCXQHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183336 | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-79-7 | |

| Record name | 4-(1,1-Dimethylethyl)-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butyl-N,N-dimethylaniline molecular weight and formula

An In-Depth Technical Guide to 4-tert-Butyl-N,N-dimethylaniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2909-79-7), a substituted aniline derivative with significant utility in polymer chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into its synthetic pathways with mechanistic explanations, and discuss its applications, particularly those relevant to researchers in materials science and drug development. This document is intended to serve as a key resource for scientists and professionals, offering both foundational knowledge and practical insights into the effective use and handling of this versatile compound.

Introduction

This compound is an aromatic organic compound characterized by a dimethylamino group and a tert-butyl group attached to a benzene ring at the para position. The presence of the electron-donating dimethylamino group and the sterically bulky tert-butyl group imparts unique chemical properties that make it a valuable reagent in various chemical processes. Its primary role is often as a polymerization accelerator or an amine initiator in photopolymerization reactions.[1][2] Understanding the interplay between its structure and reactivity is crucial for its effective application in both academic research and industrial settings.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in chemical reactions and determine its handling and storage requirements. These core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉N | [2][3][4] |

| Linear Formula | (CH₃)₃CC₆H₄N(CH₃)₂ | [1] |

| Molecular Weight | 177.29 g/mol | [1][2][3][4][5] |

| CAS Number | 2909-79-7 | [1][2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 250-253 °C | [1][2] |

| Density | 0.906 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.529 | [1][2] |

| Flash Point | 229 °F (109.4 °C) |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and logical approach involves the exhaustive methylation of 4-tert-butylaniline. This process is a classic example of nucleophilic substitution.

Causality of Experimental Choices:

-

Starting Material: 4-tert-butylaniline is selected as the precursor because it already contains the required tert-butyl group in the correct para position relative to the nitrogen atom.

-

Methylating Agent: A methylating agent such as methyl iodide or dimethyl sulfate is used to introduce the methyl groups onto the nitrogen atom. Methyl iodide is often effective, but dimethyl sulfate can be a more economical choice for larger-scale reactions.

-

Base: A non-nucleophilic base, such as potassium carbonate, is included to neutralize the acid (e.g., hydroiodic acid if methyl iodide is used) generated during the reaction. This is critical because the aniline nitrogen must remain nucleophilic to react with the methylating agent. Protonation of the amine would deactivate it.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is typically chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

Synthetic Workflow Diagram

The diagram below illustrates the N-methylation of 4-tert-butylaniline to yield the final product.

Caption: Synthesis of this compound via N-methylation.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound serves as a critical ancillary material in several areas relevant to drug development and materials science.

-

Polymerization Initiator: Its most prominent application is as an amine co-initiator for the photopolymerization of acrylates and epoxides.[1][2] In drug delivery, this is highly relevant for creating cross-linked hydrogels or polymer matrices for controlled-release formulations. The compound can accelerate the curing process of dental resins and bone cements, which are considered medical devices.

-

Organic Synthesis Intermediate: It can be used as a precursor or reagent in more complex molecular syntheses. For instance, the oxidative coupling of this aniline with indoles has been investigated, opening pathways to novel heterocyclic structures that are often scaffolds in medicinal chemistry.[2] Modern drug discovery relies on building diverse molecular libraries, and reagents like this are enabling tools.[6]

Experimental Protocol: Use in Photopolymerization

This protocol provides a generalized workflow for using this compound as an accelerator in a free-radical polymerization system, such as that used for creating a polymer-based biomaterial.

Objective: To prepare a cross-linked acrylate polymer film using a photo-initiation system accelerated by this compound.

Materials:

-

Monomer: Methyl methacrylate (MMA)

-

Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

-

Photo-initiator: Camphorquinone (CQ)

-

Amine Accelerator: this compound

-

Inert solvent (if required for viscosity control)

Methodology:

-

Formulation Preparation: In a light-protected vessel (e.g., an amber vial), combine the monomer (MMA) and cross-linker (EGDMA) in a 95:5 weight ratio.

-

Initiator Addition: Add camphorquinone to the monomer mixture to a final concentration of 0.5% (w/w). Stir until fully dissolved.

-

Accelerator Addition: Add this compound to the mixture to a final concentration of 1.0% (w/w). Stir thoroughly to ensure a homogenous solution. The causality here is that the amine will react with the excited-state photo-initiator to generate the free radicals that start the polymerization.

-

Casting: Cast the liquid resin onto a glass slide or into a mold of desired dimensions to create a thin film.

-

Curing: Expose the cast resin to a visible light source (e.g., a dental curing light, ~470 nm) for 60-120 seconds. The film should solidify into a rigid polymer.

-

Post-Cure Analysis: The resulting polymer can be analyzed for properties such as degree of conversion (via FTIR), hardness, or swelling behavior, which are critical parameters for medical device and drug delivery applications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7] It is known to cause skin irritation and serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep it away from strong oxidizing agents and strong acids.[8]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[8]

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[8][10]

-

Conclusion

This compound is a substituted aniline with well-defined physicochemical properties and significant utility as a polymerization accelerator and synthetic intermediate. Its molecular structure, featuring both electron-donating and sterically hindering groups, is key to its function. For researchers in drug development and materials science, this compound represents a valuable tool for creating novel polymers for medical devices and drug delivery systems. Adherence to strict safety protocols is mandatory for its handling.

References

- 1. 4-叔丁基-N,N-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound CAS#: 2909-79-7 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4-Tert-butyl-2,6-dimethylaniline | C12H19N | CID 1229697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. dcfinechemicals.com [dcfinechemicals.com]

4-tert-Butyl-N,N-dimethylaniline 1H NMR and 13C NMR spectra

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-tert-Butyl-N,N-dimethylaniline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a common intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical principles behind the observed spectra, provides detailed peak assignments, and outlines a robust experimental protocol for data acquisition. By integrating foundational NMR theory with practical application, this guide serves as a self-validating reference for the structural characterization of this and structurally related compounds.

Introduction: The Molecule and the Method

This compound, with the chemical formula C₁₂H₁₉N, is a substituted aniline featuring two key functional groups: a bulky, electron-donating tert-butyl group and a strongly electron-donating N,N-dimethylamino group, positioned para to each other on a benzene ring.[1] This substitution pattern creates a distinct electronic and steric environment that is reflected in its spectroscopic properties.

In fields ranging from materials science to medicinal chemistry, unambiguous structural confirmation is a prerequisite for advancing research. NMR spectroscopy provides this confirmation by mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei within a molecule. The chemical shift, signal multiplicity (splitting), and integration of NMR signals collectively provide a unique fingerprint of the molecular architecture. This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind the spectral features observed.

Structural and Symmetry Analysis

To accurately predict and interpret an NMR spectrum, an initial analysis of the molecule's symmetry is critical. This compound possesses a C₂ axis of symmetry passing through the C1-C4 carbons and the attached nitrogen and quaternary carbons. This symmetry element renders specific sets of protons and carbons chemically equivalent, thereby simplifying the expected spectra.

-

Proton Environments: There are four distinct sets of protons.

-

Carbon Environments: There are six distinct sets of carbons.

The structure with standardized numbering for NMR assignment is presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The spectrum is characterized by four distinct signals, consistent with our symmetry analysis.

Chemical Shift (δ) and Integration

-

Aromatic Protons (H2/H6 and H3/H5): The aromatic region typically appears between 6.5 and 8.0 ppm. The powerful electron-donating N,N-dimethylamino group causes a significant upfield shift (to a lower ppm value) for the ortho (H3/H5) and para protons. Since the para position is substituted, only the ortho and meta protons are observed. The protons ortho to the amino group (H3/H5) are expected to be more shielded and appear further upfield than the protons meta to it (H2/H6).

-

N,N-dimethyl Protons (H7/H8): The six protons on the two methyl groups attached to the nitrogen are equivalent due to rapid rotation around the C-N bonds. Their signal appears as a sharp singlet. The electronegative nitrogen atom deshields these protons, placing their signal around 2.9-3.0 ppm. For comparison, the N,N-dimethyl protons in N,N-dimethylaniline appear at approximately 2.89-2.93 ppm.[2][3][4]

-

tert-Butyl Protons (H10/H11/H12): The nine protons of the tert-butyl group are equivalent and give rise to a single, strong signal.[5] Being attached to an sp³-hybridized carbon and shielded by electron density, this signal appears far upfield, typically around 1.3 ppm. This is consistent with the chemical shift of the tert-butyl protons in related molecules like 4-tert-butylaniline.[6]

Multiplicity (Splitting Pattern)

The splitting of a proton signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule.

-

Aromatic Protons: The protons at C2/C6 are adjacent only to the protons at C3/C5, and vice versa. This mutual coupling results in both signals appearing as doublets. The magnitude of this interaction, the coupling constant (J), is typically around 8-9 Hz for ortho-coupling.

-

N,N-dimethyl and tert-Butyl Protons: These protons have no adjacent, non-equivalent protons. Therefore, both signals appear as sharp singlets.

Summary of ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H2, H6 | ~7.2 - 7.3 | 2H | Doublet (d) | ~8-9 |

| H3, H5 | ~6.6 - 6.7 | 2H | Doublet (d) | ~8-9 |

| H7, H8 (-N(CH₃)₂) | ~2.9 - 3.0 | 6H | Singlet (s) | N/A |

| H10, H11, H12 (-C(CH₃)₃) | ~1.3 | 9H | Singlet (s) | N/A |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. This technique is highly effective for confirming the carbon skeleton of a molecule.

Chemical Shift (δ)

-

Aromatic Carbons (C1-C6): Six aromatic carbons give rise to four distinct signals due to symmetry.

-

C1 (ipso-C, attached to N): This carbon is significantly deshielded by the attached nitrogen and appears far downfield in the aromatic region, around 148-150 ppm.

-

C4 (ipso-C, attached to t-Bu): This carbon is also downfield due to its quaternary nature and substitution on the ring, but less so than C1.

-

C2/C6 (meta to -NMe₂): These carbons are less affected by the substituents and appear in the typical aromatic region.

-

C3/C5 (ortho to -NMe₂): The strong electron-donating effect of the amino group shields these carbons, shifting their signal upfield relative to other aromatic carbons.

-

-

N,N-dimethyl Carbons (C7/C8): These two equivalent carbons are attached to nitrogen, placing their signal in the 35-45 ppm range. In N,N-dimethylaniline, this peak is around 40.7 ppm.[2]

-

tert-Butyl Carbons (C9, C10/C11/C12): This group gives two signals. The three equivalent methyl carbons (C10/C11/C12) appear in the aliphatic region around 31 ppm. The quaternary carbon (C9) is deshielded compared to the methyls and appears around 34 ppm. These values are consistent with those observed for the tert-butyl group in similar structures.[7][8]

Summary of ¹³C NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts for this compound in CDCl₃.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C1 | ~148.5 |

| C4 | ~138.0 |

| C2, C6 | ~125.8 |

| C3, C5 | ~112.0 |

| C7, C8 (-N(CH₃)₂) | ~40.7 |

| C9 (-C (CH₃)₃) | ~33.9 |

| C10, C11, C12 (-C(CH₃ )₃) | ~31.5 |

Experimental Protocol for NMR Data Acquisition

This protocol describes a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra. Trustworthiness in analytical data begins with a meticulous and reproducible experimental methodology.

Materials and Reagents

-

This compound (≥98% purity)[1]

-

Deuterated chloroform (CDCl₃, 99.8 atom % D), with or without tetramethylsilane (TMS)

-

5 mm NMR tubes of good quality

-

Pasteur pipettes

-

Analytical balance

-

Vial and spatula

Sample Preparation

-

Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single residual solvent peak.[9][10]

-

Mixing: Gently swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

-

Capping: Cap the NMR tube securely. Label it clearly.

Instrument Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Procedure:

-

Insert the sample into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Tune and match the proton probe.

-

Acquire a standard single-pulse spectrum. Typical parameters on a 400 MHz instrument might include: a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 1-2 seconds, and 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Tune and match the carbon probe.

-

Acquire a spectrum using a standard pulse program with broadband proton decoupling (e.g., zgpg30).

-

Due to the low natural abundance of ¹³C, more scans are required. A typical acquisition may involve 128 to 1024 scans with a relaxation delay of 2 seconds.

-

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.[11]

-

Integrate the signals in the ¹H NMR spectrum.

Caption: Standard experimental workflow for NMR analysis.

Safety Considerations

Scientific integrity includes a commitment to safety. Both the analyte and the solvent used in this protocol require careful handling.

-

This compound: This compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[12] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Deuterated Chloroform (CDCl₃): Chloroform is a suspected carcinogen and is toxic if swallowed, inhaled, or absorbed through the skin. All handling should be performed within a fume hood.

Consult the latest Safety Data Sheet (SDS) for both substances before beginning any experimental work.[13]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its symmetrical, substituted structure. The ¹H spectrum is characterized by four distinct signals: two upfield singlets for the aliphatic protons and two downfield doublets for the aromatic protons. The ¹³C spectrum confirms the carbon framework with six unique signals, whose chemical shifts are dictated by the electronic effects of the powerful N,N-dimethylamino donor group and the alkyl tert-butyl group. By following a rigorous experimental protocol, these spectra can be reliably obtained and interpreted, providing definitive structural verification essential for any research or development endeavor.

References

- 1. This compound 98 2909-79-7 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylaniline(121-69-7) 1H NMR [m.chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butylbenzene(98-06-6) 13C NMR [m.chemicalbook.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. utsouthwestern.edu [utsouthwestern.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. chemical-label.com [chemical-label.com]

- 13. fishersci.com [fishersci.com]

4-tert-Butyl-N,N-dimethylaniline spectroscopic data interpretation

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-tert-Butyl-N,N-dimethylaniline

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 2909-79-7), a substituted aromatic amine often utilized as a chemical intermediate and polymerization accelerator.[1] For professionals in research and drug development, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural profile of the molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet illustrative structure for spectroscopic analysis. It features a para-substituted benzene ring with a strong electron-donating dimethylamino group [-N(CH₃)₂] and a bulky, electron-donating tert-butyl group [-C(CH₃)₃]. This specific arrangement creates a distinct and predictable pattern in its various spectra, which we will deconstruct in the following sections.

The molecular formula is C₁₂H₁₉N, with a molecular weight of approximately 177.29 g/mol .[2][3]

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and the functional groups present, serving as a molecular fingerprint.

Experimental Protocol: Acquiring the FT-IR Spectrum

-

Sample Preparation: A small drop of the neat liquid sample (this compound is a liquid at room temperature) is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4]

-

Background Scan: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument optics.

-

Sample Scan: The prepared sample is placed in the instrument's sample holder, and the spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance plot.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by absorptions from its aromatic and aliphatic C-H bonds, the C-N bond, and the C=C bonds of the benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3050-3020 | Medium-Weak | Aromatic C-H | Stretching |

| 2960-2870 | Strong | Aliphatic C-H (tert-butyl & N-methyl) | Stretching |

| ~1615, ~1520 | Medium-Strong | Aromatic C=C | Stretching |

| ~1365 | Strong | C-H (tert-butyl) | Bending (Umbrella) |

| ~1230 | Strong | Aryl C-N | Stretching |

| ~820 | Strong | C-H out-of-plane bend (para-substitution) | Bending |

-

C-H Stretching: Strong peaks just below 3000 cm⁻¹ arise from the abundant methyl groups of the tert-butyl and dimethylamino substituents. Weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.

-

Aromatic Region: Two distinct peaks around 1615 cm⁻¹ and 1520 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-N Stretch: A strong absorption around 1230 cm⁻¹ corresponds to the stretching vibration of the aryl C-N bond, a key identifier for aromatic amines.

-

Substitution Pattern: A strong band near 820 cm⁻¹ is highly characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference standard, with its signal defined as 0.00 ppm.[5]

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum of singlets, simplifying interpretation.[6]

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is simple and highly symmetric, reflecting the molecule's structure. Three distinct signals are expected.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Causality |

| ~7.2-7.4 | 2H | Doublet (d) | H² / H⁶ | Protons ortho to the bulky tert-butyl group are deshielded by the aromatic ring current. |

| ~6.6-6.8 | 2H | Doublet (d) | H³ / H⁵ | Protons ortho to the strongly electron-donating -N(CH₃)₂ group are significantly shielded. |

| ~2.9 | 6H | Singlet (s) | N-(CH ₃)₂ | Protons on the methyl groups attached to nitrogen. The singlet indicates no adjacent protons. |

| ~1.3 | 9H | Singlet (s) | C-(CH ₃)₃ | Protons of the three equivalent methyl groups of the tert-butyl substituent. The singlet confirms no adjacent protons. |

-

Aromatic Protons: The para-substitution pattern creates an AA'BB' system, which often appears as two distinct doublets. The protons (H³ and H⁵) adjacent to the electron-donating amino group are shifted upfield (lower ppm), while the protons (H² and H⁶) adjacent to the tert-butyl group appear further downfield.

-

Aliphatic Protons: Both the N-methyl and tert-butyl protons appear as sharp singlets because they have no neighboring protons to couple with. Their integration values of 6H and 9H, respectively, are definitive.

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals, consistent with the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~148-150 | C¹ | Aromatic carbon directly attached to the nitrogen atom; strongly deshielded by nitrogen's electronegativity but shielded by its resonance effect. |

| ~143-145 | C⁴ | Aromatic carbon bearing the tert-butyl group. Its chemical shift is influenced by the alkyl substitution. |

| ~125-127 | C² / C⁶ | Aromatic carbons ortho to the tert-butyl group. |

| ~111-113 | C³ / C⁵ | Aromatic carbons ortho to the -N(CH₃)₂ group; strongly shielded by the electron-donating resonance effect of the nitrogen. |

| ~40-41 | C H₃-N | Carbon atoms of the N-methyl groups. |

| ~34 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31-32 | C(C H₃)₃ | Carbon atoms of the methyl groups in the tert-butyl substituent. |

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. C¹ (attached to N) and C⁴ (attached to the t-Bu group) are quaternary and have distinct shifts. The carbons ortho to the amino group (C³/C⁵) are significantly shielded (upfield shift) due to strong electron donation, while the C²/C⁶ carbons are less affected.

-

Aliphatic Carbons: The shifts for the aliphatic carbons are in the expected regions for N-methyl and tert-butyl groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[7] This ion provides the molecular weight. The excess energy causes the molecular ion to break apart into smaller, charged fragments, creating a unique fragmentation pattern that offers structural clues.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and enters the ionization chamber, where it is bombarded by a 70 eV electron beam.

-

Acceleration & Deflection: The resulting positive ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is dominated by a very stable fragment resulting from the loss of a methyl group.

| m/z Value | Proposed Fragment | Identity | Significance |

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. Its odd value is consistent with the Nitrogen Rule.[8] |

| 162 | [M - CH₃]⁺ | [C₁₁H₁₆N]⁺ | Base Peak. Loss of a methyl radical from the tert-butyl group forms a very stable tertiary benzylic carbocation. |

| 120 | [M - C₄H₉]⁺ | [C₈H₁₀N]⁺ | Loss of the entire tert-butyl group. |

-

Molecular Ion (M⁺•): A peak at m/z 177 corresponds to the intact molecular ion.[2] The presence of a single nitrogen atom results in an odd molecular weight, a useful diagnostic known as the Nitrogen Rule.[8]

-

Base Peak (m/z 162): The most intense peak (base peak) in the spectrum appears at m/z 162. This corresponds to the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This fragmentation is highly favored because it results in a resonance-stabilized tertiary benzylic carbocation, which is an exceptionally stable species.[9]

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a clear and self-validating picture of its molecular structure. IR spectroscopy confirms the presence of the key functional groups (aromatic amine, alkyl groups) and the para-substitution pattern. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the symmetry and connectivity of the molecule. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of a stable benzylic carbocation. Together, these techniques offer a robust and definitive method for the identification and characterization of this compound.

References

- 1. This compound CAS#: 2909-79-7 [m.chemicalbook.com]

- 2. N,N-Dimethyl-4-t-butylbenzeneamine [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 98 2909-79-7 [sigmaaldrich.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-N,N-dimethylaniline from 4-tert-Butylaniline

Foreword: Strategic Importance of N,N-Dimethylated Anilines

In the landscape of pharmaceutical and materials science, N,N-dimethylated anilines are pivotal intermediates. Their incorporation into molecular frameworks can significantly modulate physicochemical properties such as solubility, lipophilicity, and basicity, thereby influencing biological activity and material performance. The target molecule, 4-tert-Butyl-N,N-dimethylaniline, is of particular interest due to the presence of the bulky tert-butyl group, which can impart unique steric and electronic properties to its derivatives. This guide provides a comprehensive, in-depth exploration of a reliable and scalable synthetic route from the readily available precursor, 4-tert-butylaniline.

Choosing the Synthetic Pathway: The Rationale for the Eschweiler-Clarke Reaction

Several methodologies exist for the N-methylation of anilines. However, for the conversion of 4-tert-butylaniline to this compound, the Eschweiler-Clarke reaction stands out as the most judicious choice. This classical reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2]

The primary advantages of this approach are:

-

High Selectivity: The reaction proceeds to the tertiary amine without the formation of quaternary ammonium salts, a common side reaction in other methylation methods using alkyl halides.[2]

-

Mild Conditions: The reaction is typically carried out at or near the boiling point of the aqueous reaction mixture, avoiding the need for high-pressure apparatus or highly reactive and hazardous reagents.[3]

-

Cost-Effectiveness and Availability of Reagents: Formaldehyde and formic acid are inexpensive and readily available bulk chemicals.

-

Irreversibility: The in-situ generation and loss of carbon dioxide drives the reaction to completion.[3]

Alternative methods, such as direct alkylation with methyl halides, often lead to over-alkylation and the formation of a mixture of secondary, tertiary, and quaternary ammonium salts, necessitating challenging purification steps. Reductive amination with other reducing agents like sodium borohydride derivatives is also a viable option but can be more expensive and may require stricter anhydrous conditions.

Reaction Mechanism: A Stepwise Visualization

The Eschweiler-Clarke reaction proceeds through a well-established mechanism involving the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[4]

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 4-tert-Butylaniline | 149.23 | 14.92 g | 0.1 | 99% | Sigma-Aldrich |

| Formaldehyde (37 wt. % in H₂O) | 30.03 | 24.3 g | 0.3 | - | Fisher Scientific |

| Formic Acid | 46.03 | 13.8 g | 0.3 | 99% | Acros Organics |

| Diethyl Ether | 74.12 | As needed | - | ACS grade | VWR |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Alfa Aesar |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.92 g (0.1 mol) of 4-tert-butylaniline.

-

Reagent Addition: To the stirred aniline, cautiously add 13.8 g (0.3 mol) of 99% formic acid, followed by 24.3 g (0.3 mol) of a 37 wt. % aqueous solution of formaldehyde. The addition of formic acid may be slightly exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction is typically complete within 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The product will have a higher Rf value than the starting material.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. The pH of the aqueous layer should be approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₉N |

| Molar Mass | 177.29 g/mol |

| Boiling Point | 250-253 °C |

| Density | 0.906 g/mL at 25 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.70 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 2.92 (s, 6H, -N(CH₃)₂)

-

δ 1.29 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 148.5, 143.2, 126.1, 112.5, 40.8, 34.1, 31.5

-

-

FTIR (neat, cm⁻¹):

-

~2950-2850 (C-H stretching of alkyl groups)

-

~1615, 1520 (C=C stretching of the aromatic ring)

-

~1365 (C-N stretching of the tertiary amine)

-

~815 (para-disubstituted benzene C-H out-of-plane bending)

-

Safety and Handling Considerations

-

4-tert-Butylaniline: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.

-

Formaldehyde: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen.

-

Formic Acid: Causes severe skin burns and eye damage.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the synthesis of this compound from 4-tert-butylaniline. The protocol detailed in this guide is designed for high yield and purity, with straightforward work-up and purification procedures. The provided characterization data will aid in the verification of the final product. This synthesis is a valuable addition to the repertoire of medicinal and materials chemists, enabling access to a versatile building block for further molecular exploration.

References

A Senior Application Scientist's Guide to the Industrial Synthesis of Substituted N,N-Dimethylanilines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted N,N-dimethylanilines are pivotal intermediates in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Their industrial production necessitates robust, scalable, and economically viable synthetic strategies. This guide provides an in-depth technical analysis of the core methodologies employed for the synthesis of these tertiary amines, with a strong focus on the underlying chemical principles, process optimization, and practical considerations for scale-up. We will dissect classical methods such as the Eschweiler-Clarke reaction, explore the modern industrial workhorse—catalytic reductive amination—and touch upon emerging green technologies. The causality behind experimental choices, self-validating protocol design, and authoritative grounding form the three pillars of this narrative, ensuring a blend of theoretical knowledge and field-proven insights.

Introduction: The Industrial Significance of N,N-Dimethylation

The N,N-dimethylamino group is a critical pharmacophore and functional handle in organic chemistry. Its introduction onto an aromatic ring profoundly influences the electronic and lipophilic properties of a molecule, impacting its biological activity, solubility, and metabolic stability. Consequently, the efficient synthesis of substituted N,N-dimethylanilines is a cornerstone of many chemical manufacturing processes. The primary industrial challenge lies in achieving exhaustive and selective dimethylation of a primary aromatic amine while minimizing the formation of monomethylated intermediates and avoiding the generation of quaternary ammonium salts, all within a cost-effective and environmentally responsible framework.

Foundational Synthetic Strategies: A Comparative Overview

The choice of synthetic route on an industrial scale is dictated by a confluence of factors: raw material cost, atom economy, reaction efficiency, catalyst cost and lifespan, capital expenditure for specialized equipment (e.g., high-pressure reactors), and the nature of the waste streams. While several methods exist, they can be broadly categorized into classical stoichiometric reactions and modern catalytic processes.

The Eschweiler-Clarke Reaction: A Classic with Limitations

The Eschweiler-Clarke reaction is a venerable method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1] It is a reductive amination process that reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3]

Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of the aniline with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine while decomposing into carbon dioxide, a thermodynamic driving force that renders the reaction irreversible.[1][4]

Caption: Mechanism of the Eschweiler-Clarke reaction.

Industrial Perspective: Despite its reliability, the Eschweiler-Clarke reaction is often disfavored in large-scale manufacturing due to poor atom economy. It requires stoichiometric amounts of formic acid, generating significant CO₂ emissions and often leading to purification challenges from residual acids. However, for certain high-value, small-scale syntheses where its selectivity is paramount, it remains a viable option.[2]

Catalytic Reductive Amination: The Industrial Standard

The dominant industrial method for synthesizing N,N-dimethylanilines is the catalytic reductive amination of anilines with formaldehyde in the presence of hydrogen gas. This approach offers superior atom economy, generates only water as a byproduct, and allows for the recovery and reuse of the catalyst, making it highly cost-effective and environmentally friendlier.

Core Principle: This process involves the condensation of the aniline with formaldehyde to form an enamine or iminium intermediate, which is then immediately hydrogenated over a heterogeneous catalyst.

Key Catalysts and Their Characteristics

The choice of catalyst is critical and depends on the substrate, desired selectivity, and process conditions.

-

Palladium on Carbon (Pd/C): Pd/C is a highly effective and versatile catalyst for this transformation. It exhibits excellent activity under relatively mild conditions and is often the catalyst of choice for a wide range of substituted anilines.[5][6] Its primary drawback is the cost of palladium, making efficient recovery and recycling essential for economic viability.

-

Raney Nickel (Raney® Ni): Raney Ni is a cost-effective alternative to palladium-based catalysts.[7] It is particularly well-suited for high-volume industrial processes where cost is a major driver.[8] However, it often requires more forcing conditions (higher temperatures and pressures) and can sometimes lead to side reactions like aromatic ring reduction if not carefully controlled.[9][10]

Caption: General mechanism for catalytic reductive amination.

Quantitative Comparison of Catalytic Systems

The following table summarizes typical performance characteristics for common industrial catalysts in the N,N-dimethylation of a generic substituted aniline.

| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar H₂) | Yield (%) | Selectivity for Dimethyl (%) | Key Advantages | Key Disadvantages |

| 5% Pd/C | 80 - 120 | 5 - 20 | >95 | >98 | High activity, high selectivity, broad substrate scope.[5] | High cost, requires efficient recovery. |

| Raney® Ni | 100 - 150 | 20 - 50 | >90 | >95 | Low cost, robust for high volume.[11] | Requires higher T/P, potential for ring reduction.[9] |

| Ru-based | 60 - 140 | (H₂ source is MeOH) | >90 | Variable | Can use methanol as H₂ source.[12][13] | Often homogeneous (separation issues), ligand cost. |

Note: Values are representative and can vary significantly based on the specific substrate and process optimization.

Detailed Industrial Protocol: Pd/C-Catalyzed Reductive Amination

This protocol provides a self-validating framework for the synthesis of a substituted N,N-dimethylaniline on a laboratory scale, designed for direct translation to pilot and industrial production.

Objective: To synthesize 4-chloro-N,N-dimethylaniline from 4-chloroaniline.

Materials:

-

4-chloroaniline (1.0 eq)

-

Formaldehyde (37 wt% in H₂O, 2.2 - 2.5 eq)

-

5% Palladium on Carbon (50% wet, 0.5 - 1.0 mol%)

-

Methanol (Solvent)

-

Hydrogen Gas (H₂)

Procedure:

-

Reactor Charging: To a suitable pressure reactor equipped with mechanical stirring, a thermocouple, and gas inlet/outlet ports, charge 4-chloroaniline and methanol.

-

Inerting: Seal the reactor and purge the headspace with nitrogen (N₂) three times to remove oxygen.

-

Catalyst Addition: Under a positive N₂ pressure, carefully add the 5% Pd/C catalyst.

-

Formaldehyde Addition: Add the aqueous formaldehyde solution to the reaction mixture.

-

Pressurization: Seal the reactor again, purge with N₂, and then purge with hydrogen (H₂). Pressurize the reactor to the target pressure (e.g., 10 bar) with H₂.

-

Reaction: Heat the mixture to the target temperature (e.g., 90°C) with vigorous stirring. The reaction is typically exothermic; monitor and control the temperature carefully. Maintain a constant H₂ pressure by feeding from a reservoir.

-

Monitoring: Monitor the reaction progress by analyzing aliquots (after depressurization and catalyst filtration) via HPLC or GC for the disappearance of 4-chloroaniline and the monomethyl intermediate.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂. Purge the reactor with N₂.

-

Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. The recovered catalyst should be stored under water to prevent ignition.

-

Purification: The crude product in methanol is typically purified by distillation under reduced pressure to remove the solvent and any minor impurities.[14]

Emerging Green Synthetic Alternatives

In line with the principles of green chemistry, research is actively exploring alternatives to traditional methods that reduce reliance on hazardous reagents or high-pressure hydrogenation.

-

Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent.[15] It serves as a non-toxic substitute for reagents like methyl halides or dimethyl sulfate.[16] Reactions with DMC can be tuned: at lower temperatures, it acts as a methoxycarbonylating agent, while at higher temperatures (often in an autoclave), it performs methylation.[15][17] The primary byproducts are methanol and CO₂, making it a greener choice.[15]

-

Methanol as a C1 Source: Transition-metal catalysts, particularly those based on ruthenium and iridium, can utilize methanol as both the methylating agent and a source of hydrogen via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[12][13][18] This process avoids the need for formaldehyde and external H₂ gas but often requires more complex and expensive catalyst systems.[19]

Process Workflow and Safety Considerations

A typical industrial workflow involves synthesis, catalyst recovery, and product purification. Each stage has critical safety considerations.

Caption: A simplified industrial workflow for N,N-dimethylaniline synthesis.

Safety Imperatives:

-

Aniline Toxicity: Substituted anilines are toxic and can be absorbed through the skin.[20] Proper personal protective equipment (PPE), including gloves and respiratory protection, is mandatory. Work areas must be well-ventilated.[20]

-

Formaldehyde Hazards: Formaldehyde is a known carcinogen and sensitizer.[21] All handling should occur in closed systems or well-ventilated areas like fume hoods.[21][22]

-

Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. Reactors must be properly rated for pressure, and rigorous inerting procedures (purging with N₂) are essential before and after the reaction.

-

Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney Ni can be pyrophoric (ignite spontaneously in air) when dry. They must be handled and stored wet, typically under water.

Conclusion and Future Outlook

The industrial synthesis of substituted N,N-dimethylanilines is dominated by catalytic reductive amination due to its efficiency, scalability, and favorable economics. While Pd/C and Raney Ni remain the workhorse catalysts, the future of this field points towards greener and more sustainable processes. Advances in catalysis, particularly in the use of methanol or CO₂ as C1 sources and the development of more robust, non-precious metal catalysts, will continue to drive innovation. Furthermore, the integration of continuous flow technologies promises enhanced safety, better process control, and higher throughput, paving the way for the next generation of N,N-dimethylaniline manufacturing.[16]

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. youtube.com [youtube.com]

- 5. pure.uva.nl [pure.uva.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]

- 13. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 15. iris.unive.it [iris.unive.it]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. bloomtechz.com [bloomtechz.com]

- 21. concordia.ca [concordia.ca]

- 22. ehs.unm.edu [ehs.unm.edu]

The Dual Nature of the Tert-butyl Group: An In-depth Technical Guide to its Electronic Effects in Aniline Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Intricate Electronic Influence of the Tert-butyl Moiety on Aniline Scaffolds.

This whitepaper delves into the nuanced electronic contributions of the tert-butyl group when appended to an aniline framework. While often categorized simply as a bulky, electron-donating group, its influence is a complex interplay of inductive, hyperconjugative, and steric effects that significantly alter the physicochemical properties and reactivity of the parent aniline molecule. Understanding these effects is paramount for professionals in drug discovery and materials science, where fine-tuning molecular properties is a cornerstone of rational design.

Unpacking the Electron-Donating Character of the Tert-butyl Group

The tert-butyl group is a well-established electron-donating substituent, a property that stems from two primary electronic phenomena: the inductive effect and hyperconjugation.[1]

-

Inductive Effect (+I): Comprising a central sp³-hybridized carbon atom bonded to three methyl groups, the tert-butyl group pushes electron density towards the aromatic ring through the sigma bond network. Each methyl group contributes to this effect, making the central carbon electron-rich and, consequently, an effective electron donor to the aniline ring.[1]

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of sigma electrons from the C-H and C-C bonds of the tert-butyl group into the pi-system of the aniline ring.[1] This delocalization further increases the electron density on the aromatic system, particularly at the ortho and para positions.

Quantitatively, the electron-donating nature of the tert-butyl group is captured by its Hammett substituent constants. These parameters provide a numerical scale for the electronic influence of a substituent on a reaction center. For the tert-butyl group, the para-substituent constant (σp) is -0.20, while the meta-substituent constant (σm) is -0.10.[1] The negative values confirm its electron-donating character, with the effect being more pronounced at the para position due to the combined influence of induction and hyperconjugation.

The Impact on Basicity: A Tale of Two Effects

The basicity of the aniline nitrogen is a critical parameter, particularly in the context of drug design, as it governs the ionization state of the molecule at physiological pH. The introduction of a tert-butyl group modulates this property through a combination of electronic and steric effects.

Electronically, the +I and hyperconjugative effects of the tert-butyl group increase the electron density on the nitrogen atom's lone pair, making it more available for protonation and thereby increasing the basicity (higher pKa).[2] However, this electronic enhancement can be counteracted by steric hindrance, especially when the tert-butyl group is in the ortho position.[1]

The "ortho effect" describes the phenomenon where a bulky group at the ortho position can sterically hinder the approach of a proton to the amino group and, more importantly, disrupt the solvation of the resulting anilinium cation.[1][3] This destabilization of the conjugate acid leads to a decrease in basicity (lower pKa) compared to what would be expected based on electronic effects alone.[1]

The interplay of these factors is evident in the pKa values of tert-butyl substituted anilines:

| Compound | pKa | Positional Effects |

| Aniline | 4.60 | Reference |

| 2-tert-Butylaniline | 3.78 (predicted)[4] | Steric hindrance from the ortho-tert-butyl group likely dominates, leading to a decrease in basicity compared to aniline, despite the group's electron-donating nature.[1] |

| 3-tert-Butylaniline | 4.69 | The meta position minimizes steric hindrance, allowing the electron-donating inductive effect to slightly increase the basicity relative to aniline. |

| 4-tert-Butylaniline | 4.73 | At the para position, both the inductive and hyperconjugative effects contribute to increasing the electron density on the nitrogen, resulting in a higher basicity compared to aniline. |

Spectroscopic Manifestations of Electronic and Steric Effects

The electronic and steric perturbations induced by the tert-butyl group are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectra, the nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region (around 1.3 ppm), a characteristic and easily identifiable feature. The chemical shifts of the aromatic protons are also affected. The electron-donating nature of the tert-butyl group shields the ortho and para protons, causing them to resonate at a lower chemical shift (further upfield) compared to aniline.

Infrared (IR) Spectroscopy

The C-N stretching vibration in aromatic amines typically appears in the 1200-1350 cm⁻¹ region of the IR spectrum.[5] The introduction of the electron-donating tert-butyl group can slightly alter the bond order and, consequently, the stretching frequency of this bond.

UV-Vis Spectroscopy

The electronic transitions within the aniline chromophore are sensitive to substitution. Electron-donating groups like the tert-butyl group generally cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax).[1] This is due to the increased electron density in the aromatic pi-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Compound | λmax (nm) |

| Aniline | 230, 280 |

| 4-tert-Butylaniline | 238, 288 |

Experimental Determination of Electronic Effects

The quantitative assessment of the electronic effects of the tert-butyl group in aniline derivatives can be achieved through the experimental determination of their pKa values. Potentiometric or spectrophotometric titration are common methods for this purpose.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of a tert-butyl substituted aniline.

Objective: To determine the acid dissociation constant (pKa) of a tert-butyl aniline derivative in an aqueous or mixed-solvent system.

Materials:

-

tert-Butyl aniline derivative

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (and co-solvent if necessary, e.g., ethanol)

-

pH meter with a combination electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the tert-butyl aniline derivative and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a beaker with a stir bar and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Acidification: If the starting material is the free base, add a known excess of standardized HCl to fully protonate the aniline.

-

Titration: Begin titrating the solution with the standardized NaOH solution, adding small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Implications in Drug Design and Development

The electronic effects of the tert-butyl group in aniline derivatives are of significant interest to medicinal chemists. The aniline moiety is a common scaffold in many drug molecules, and its basicity plays a crucial role in drug-receptor interactions, solubility, and pharmacokinetic properties.[6]

-

Modulation of pKa for Optimal Binding: The ability of the tert-butyl group to fine-tune the pKa of the aniline nitrogen can be exploited to optimize the ionization state of a drug molecule for interaction with its biological target. For instance, if a protonated amine is required for a key ionic interaction in a receptor binding pocket, positioning a tert-butyl group to enhance basicity can lead to a higher population of the active, protonated form of the drug at physiological pH.[2]

-

Influence on Lipophilicity and Membrane Permeability: The non-polar nature of the tert-butyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, which is often a desirable property for orally bioavailable drugs. However, this increased lipophilicity must be balanced to avoid poor aqueous solubility.

-

Bioisosteric Replacement: The tert-butyl group is often considered a bioisostere for other chemical groups.[7][8] Understanding its electronic and steric profile allows medicinal chemists to strategically replace it with other groups to modulate a compound's properties while maintaining its overall shape and biological activity. For example, replacing a metabolically labile group with a tert-butyl group can improve the drug's pharmacokinetic profile.[9]

Caption: Key implications of the tert-butyl group in drug design.

Conclusion

The tert-butyl group, while seemingly simple, exerts a complex and multifaceted electronic influence on aniline derivatives. Its electron-donating inductive and hyperconjugative effects generally increase the basicity of the aniline nitrogen, a property that is highly relevant in drug design. However, this electronic effect can be attenuated or even reversed by steric hindrance, particularly in the case of ortho-substitution. A thorough understanding of this delicate balance between electronic and steric effects is crucial for the rational design of novel molecules with tailored properties for applications in medicinal chemistry and beyond.

References

- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 2. \Rightarrow Aniline and its derivatives | Filo [askfilo.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]

- 5. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cresset-group.com [cresset-group.com]

- 7. enamine.net [enamine.net]

- 8. enamine.net [enamine.net]

- 9. 2-tert-Butylaniline 98 6310-21-0 [sigmaaldrich.com]

Steric hindrance effects of 4-tert-Butyl-N,N-dimethylaniline

<_ A Comprehensive Technical Guide to the Steric Hindrance Effects of 4-tert-Butyl-N,N-dimethylaniline

Section 1: Executive Summary

This compound is a substituted aromatic amine that serves as an exemplary model for the study of steric hindrance in organic chemistry. Its structure uniquely combines two sterically demanding groups: a bulky tert-butyl group para to a pyramidal N,N-dimethylamino group. This arrangement creates a fascinating interplay of electronic and steric effects that profoundly influence the molecule's reactivity at two key sites: the aromatic ring and the nitrogen lone pair. This technical guide provides an in-depth analysis of these steric effects, supported by mechanistic discussions, comparative data, and detailed experimental protocols. We will explore how steric hindrance dictates regioselectivity in electrophilic aromatic substitution and modulates the nucleophilicity and basicity of the nitrogen center, offering critical insights for researchers in synthesis, catalysis, and drug development.

Section 2: Molecular Profile and Synthesis

The unique reactivity of this compound stems directly from its architecture. The tert-butyl group is one of the bulkiest alkyl substituents, while the dimethylamino group, though electronically activating, also presents considerable steric bulk around the nitrogen atom.

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉N | [1] |

| Molecular Weight | 177.29 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 250-253 °C | [2] |

| Density | 0.906 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.529 | [2] |

Synthesis Protocol: Reductive Amination of 4-tert-Butylaniline

A common and efficient method to synthesize the title compound is via the reductive amination of 4-tert-butylaniline. This method avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.

Reaction: 4-tert-Butylaniline + Formaldehyde + Sodium triacetoxyborohydride → this compound

Methodology:

-

To a stirred solution of 4-tert-butylaniline (1.0 eq) in dichloromethane (DCM), add aqueous formaldehyde (2.2 eq, 37% solution).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise over 30 minutes, controlling any effervescence.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the carbonyl group than sodium borohydride, allowing the intermediate iminium ion to form before reduction occurs, which is crucial for achieving a high yield.

Section 3: Case Study I - Steric Shielding of the Aromatic Ring

The N,N-dimethylamino group is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) due to the donation of the nitrogen's lone pair into the π-system.[3] However, in this compound, the para position is blocked, and the reactivity of the ortho positions is dramatically influenced by the steric bulk of the adjacent tert-butyl group.

Regioselectivity in Electrophilic Aromatic Substitution

While the electron-donating nature of the tert-butyl group slightly activates the ring, its primary role is steric.[4][5] The bulky group effectively shields the ortho positions (relative to the amino group), making an electrophilic attack at these sites significantly less favorable.[6][7] Therefore, electrophilic substitution occurs almost exclusively at the positions ortho to the powerful N,N-dimethylamino directing group (C2 and C6).[6]

For example, in reactions like halogenation, the bulky tert-butyl group directs the incoming electrophile to the positions adjacent to the dimethylamino group.[6]

Diagram: Steric Hindrance in Electrophilic Aromatic Substitution

Caption: Steric hindrance from the tert-butyl group disfavors electrophilic attack at C3/C5.

Section 4: Case Study II - Steric Congestion at the Nitrogen Center

The steric environment also profoundly impacts the availability and reactivity of the nitrogen's lone pair of electrons. This affects both its Lewis basicity (ability to donate electrons to a Lewis acid, including a proton) and its nucleophilicity in reactions like N-alkylation.

Effects on Lewis Basicity and Nucleophilicity

Bulky groups around a Lewis basic center can weaken its strength by introducing steric strain in the resulting acid-base adduct.[8] This phenomenon, known as "F-strain" (front strain), makes it physically difficult for the Lewis acid and base to approach each other.[8] While the alkyl groups on the nitrogen are electron-donating and should increase basicity, extreme steric hindrance can override this electronic effect.[9] Studies on highly hindered anilines have shown that their basicity can be dramatically lower than expected based on electronic effects alone, a phenomenon attributed to steric hindrance to solvation and protonation.[10]

This steric congestion significantly retards the rate of reactions where the nitrogen acts as a nucleophile, such as in N-alkylation (the Menshutkin reaction). The transition state for Sₙ2 attack by the nitrogen on an alkyl halide is highly crowded, raising the activation energy and slowing the reaction compared to less hindered anilines like N,N-dimethylaniline.

Diagram: Steric Hindrance in N-Alkylation

Caption: Steric crowding raises the energy of the Sₙ2 transition state for N-alkylation.

Section 5: Applications in Research and Development

Understanding the steric profile of this compound and related structures is critical for several fields:

-

Medicinal Chemistry: Steric shielding can be a deliberate design element. A bulky group can be installed to block a specific site on a drug molecule from metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing its biological half-life.

-

Catalysis: The molecule is used as an amine initiator or accelerator in polymerization reactions.[1][2] Its specific steric and electronic properties can control the rate and outcome of these processes.

-

Organic Synthesis: Hindered anilines can act as "non-nucleophilic bases" in certain contexts. Furthermore, the predictable regioselectivity it exhibits makes it a useful starting material for constructing highly substituted aromatic compounds. For instance, it has been used in oxidative coupling reactions with indoles.[1][6]

Section 6: Conclusion

This compound is more than just a chemical compound; it is a powerful tool for teaching and understanding the profound impact of steric hindrance on chemical reactivity. The tert-butyl group acts as a "steric gatekeeper," overriding electronic effects to dictate the site of electrophilic attack on the aromatic ring. Concurrently, the congested environment around the nitrogen atom tempers its intrinsic basicity and nucleophilicity. These well-defined effects make it an invaluable substrate for researchers and developers aiming to control reaction outcomes by rationally designing the steric environment of their molecules.

References

- 1. This compound CAS#: 2909-79-7 [m.chemicalbook.com]

- 2. This compound 98 2909-79-7 [sigmaaldrich.com]

- 3. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This compound | 2909-79-7 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Single Electron Transfer (SET) Mechanism of N,N-Dialkylanilines

This guide provides an in-depth exploration of the Single Electron Transfer (SET) mechanism involving N,N-dialkylanilines, tailored for researchers, chemists, and drug development professionals. We will dissect the core principles governing this fundamental process, detail robust experimental methodologies for its investigation, and highlight its pivotal role in modern synthetic chemistry.

Introduction: The Electron-Donating Power of N,N-Dialkylanilines

Single Electron Transfer (SET) is a fundamental process in chemistry where one electron is transferred from an electron donor to an electron acceptor.[1] This seemingly simple event initiates a cascade of chemical transformations, forming the basis for a vast array of reactions. Within the landscape of organic electron donors, N,N-dialkylanilines stand out for their potent reducing capabilities and tunable electronic properties. Their nitrogen lone pair, in conjugation with the aromatic ring, creates an electron-rich system readily capable of donating a single electron to a suitable acceptor.

The resulting N,N-dialkylaniline radical cation is a key intermediate whose subsequent reactivity drives numerous synthetic applications, from classic coupling reactions to the cutting-edge field of visible-light photoredox catalysis.[2][3] Understanding the factors that govern the initial SET event is therefore paramount to controlling and optimizing these powerful chemical transformations.

The Energetics of Electron Transfer: A Thermodynamic and Kinetic Perspective

The feasibility and rate of an SET event are governed by the interplay of thermodynamics and kinetics.[4][5][6][7]

Thermodynamic Driving Force

Thermodynamics dictates whether an electron transfer is favorable. This is primarily determined by the difference between the oxidation potential of the N,N-dialkylaniline (the donor, D) and the reduction potential of the acceptor (A). The Gibbs free energy change for the electron transfer (ΔG°SET) can be estimated using the Rehm-Weller equation:

ΔG°SET = E°ox(D) - E°red(A) - E0,0 - w

Where:

-

E°ox(D) is the oxidation potential of the N,N-dialkylaniline.

-

E°red(A) is the reduction potential of the acceptor.

-

E0,0 is the excited state energy of the species being photoexcited (relevant in photoredox catalysis).

-